molecular formula C5H14Cl2N2O2 B13566825 (4R)-4,5-diaminopentanoicaciddihydrochloride

(4R)-4,5-diaminopentanoicaciddihydrochloride

Cat. No.: B13566825
M. Wt: 205.08 g/mol
InChI Key: ZTPWEUZHVTXNBI-RZFWHQLPSA-N
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Description

(4R)-4,5-diaminopentanoicaciddihydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of pentanoic acid, featuring two amino groups at the 4th and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4,5-diaminopentanoicaciddihydrochloride typically involves the following steps:

    Starting Material: The process begins with the selection of a suitable starting material, such as a pentanoic acid derivative.

    Amination: The introduction of amino groups at the 4th and 5th positions is achieved through amination reactions. This can be done using reagents like ammonia or amines under controlled conditions.

    Purification: The resulting product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:

    Bulk Synthesis: Large quantities of starting materials are reacted under optimized conditions to maximize yield.

    Continuous Processing: The use of continuous flow reactors ensures consistent production and quality control.

    Quality Assurance: Rigorous testing and quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(4R)-4,5-diaminopentanoicaciddihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are conducted under controlled temperatures and pH conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Production of reduced amine derivatives.

    Substitution: Generation of substituted amine compounds with various functional groups.

Scientific Research Applications

(4R)-4,5-diaminopentanoicaciddihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (4R)-4,5-diaminopentanoicaciddihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups play a crucial role in binding to active sites, influencing biochemical pathways and cellular processes. The compound’s structure allows it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, which are essential for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4,5-diaminopentanoicaciddihydrochloride: The stereoisomer of the compound with different spatial arrangement of atoms.

    4,5-diaminopentanoic acid: The non-dihydrochloride form of the compound.

    4-aminopentanoic acid: A related compound with a single amino group.

Uniqueness

(4R)-4,5-diaminopentanoicaciddihydrochloride is unique due to its specific stereochemistry and the presence of two amino groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C5H14Cl2N2O2

Molecular Weight

205.08 g/mol

IUPAC Name

(4R)-4,5-diaminopentanoic acid;dihydrochloride

InChI

InChI=1S/C5H12N2O2.2ClH/c6-3-4(7)1-2-5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H/t4-;;/m1../s1

InChI Key

ZTPWEUZHVTXNBI-RZFWHQLPSA-N

Isomeric SMILES

C(CC(=O)O)[C@H](CN)N.Cl.Cl

Canonical SMILES

C(CC(=O)O)C(CN)N.Cl.Cl

Origin of Product

United States

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